molecular formula C17H18FNO2S B2981912 (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide CAS No. 1798300-35-2

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2981912
CAS RN: 1798300-35-2
M. Wt: 319.39
InChI Key: DYAJMDKMBDRTLJ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide, also known as FLICA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FLICA is a small molecule inhibitor that targets the caspase family of proteins, which are involved in programmed cell death or apoptosis.

Scientific Research Applications

Polymerization and Material Science

Acrylamide derivatives are extensively explored for their polymerization properties. For instance, poly(N-isopropyl acrylamide) is a thermoresponsive polymer widely investigated for drug delivery, utilizing controlled room-temperature RAFT polymerization to achieve precise polymer structures (Convertine et al., 2004). This suggests potential for (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide in creating specialized polymers with specific physicochemical properties for targeted applications.

Sensing and Detection

Acrylamide derivatives have been employed in developing sensitive probes for detecting various substances. Fluorescent dyes and sensors derived from acrylamide compounds demonstrate applications in bioimaging and environmental monitoring. For example, the synthesis of fluorescent dyes bearing thioimidate and thiazolyl moieties from related compounds shows potential in creating color-tunable fluorophores (Witalewska et al., 2019). This indicates the capacity of (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide to serve as a building block in the synthesis of novel fluorescent materials for specific detection applications.

Biomedical Applications

In the biomedical domain, acrylamide derivatives are researched for their role in drug delivery systems and as components in hydrogels that respond to environmental stimuli, such as temperature or pH. These materials can be designed to release therapeutic agents in a controlled manner or to undergo changes in properties under specific conditions, enhancing their efficacy in biomedical applications.

Corrosion Inhibition

Some acrylamide derivatives are investigated for their corrosion inhibitory properties, indicating potential applications in protecting metals from corrosion in various industrial processes. For instance, research on new acrylamide derivatives as corrosion inhibitors in nitric acid solutions demonstrates their effectiveness and suggests potential for similar compounds in corrosion protection (Abu-Rayyan et al., 2022).

Environmental and Chemical Sensing

The synthesis and functionalization of acrylamide derivatives for environmental sensing, particularly for detecting metal ions in water, highlight their utility in environmental monitoring and safety. Turn-on fluorogenic and chromogenic detection systems based on acrylamide copolymers demonstrate selective sensitivity to specific metal ions, offering tools for environmental analysis (Geng et al., 2014).

properties

IUPAC Name

(E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c1-17(21-2,14-7-3-4-8-15(14)18)12-19-16(20)10-9-13-6-5-11-22-13/h3-11H,12H2,1-2H3,(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAJMDKMBDRTLJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CS1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CS1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide

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